6-Bromo-2-naphthyl-alpha-D-galactopyranoside
Overview
Description
6-Bromo-2-naphthyl-alpha-D-galactopyranoside is an organobromine compound that belongs to the class of alpha-D-galactosides. It features a 6-bromo-2-naphthyl substituent at the anomeric position of the galactopyranoside. This compound is often used as a chromogenic substrate in biochemical assays and diagnostic applications due to its ability to be transformed into colored compounds by biological mechanisms .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is the enzyme α-galactosidase A . This enzyme plays a crucial role in the hydrolysis of alpha-galactosides, substances that are part of several important biochemical processes in the body.
Mode of Action
this compound acts as a substrate for α-galactosidase A . The enzyme interacts with the compound, catalyzing a reaction that leads to its breakdown. The specifics of this interaction and the resulting changes at the molecular level are complex and depend on various factors, including the presence of other molecules and the physiological conditions within the cell.
Biochemical Pathways
The compound’s interaction with α-galactosidase A places it within the broader context of galactoside metabolism . The breakdown of this compound by α-galactosidase A can lead to the production of various metabolites, which can then participate in other biochemical pathways. The downstream effects of these pathways can be diverse, influencing a range of biological processes.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-naphthyl-alpha-D-galactopyranoside plays a significant role in biochemical reactions. It interacts with the enzyme α-galactosidase A . The nature of this interaction involves the enzyme cleaving the galactose moiety of the compound, which can then participate in various biochemical processes .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its interaction with α-galactosidase A
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a substrate for the enzyme α-galactosidase A . The enzyme cleaves the galactose moiety of the compound, which can then participate in various biochemical processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of α-galactosidase A
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside typically involves the glycosylation of 6-bromo-2-naphthol with a suitable galactosyl donor. The reaction is usually carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction conditions often include anhydrous solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-naphthyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-naphthyl-alpha-D-galactopyranoside.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
6-Bromo-2-naphthyl-alpha-D-galactopyranoside is widely used in scientific research, including:
Chemistry: As a chromogenic substrate in enzyme assays to detect galactosidase activity.
Biology: In histochemical studies to visualize enzyme activity in tissues.
Medicine: In diagnostic assays for detecting specific enzymes in clinical samples.
Industry: Used in the development of biosensors and diagnostic kits.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthyl-beta-D-galactopyranoside
- 2-Naphthyl-alpha-D-galactopyranoside
- 4-Methylumbelliferyl-alpha-D-galactopyranoside
Uniqueness
6-Bromo-2-naphthyl-alpha-D-galactopyranoside is unique due to its bromine substituent, which enhances its chromogenic properties. This makes it particularly useful in applications where a strong colorimetric response is required .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-CWVYHPPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259051 | |
Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25997-59-5 | |
Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25997-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthyl-alpha-D-galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025997595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-2-naphthalenyl α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-naphthyl-α-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BROMO-2-NAPHTHYL-.ALPHA.-D-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FBG6F698J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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